![molecular formula C19H12ClN3OS B2455998 4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863592-64-7](/img/structure/B2455998.png)
4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
“4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a complex organic compound that contains several functional groups. It has a benzamide group attached to a chlorobenzene ring, and a thiazolo[5,4-b]pyridine ring. These types of compounds are often used in medicinal chemistry due to their broad spectrum of pharmacological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through a series of reactions involving commercially available substances . The synthesis usually involves several steps and the yields can vary depending on the specific conditions and reactants used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often have properties like being a solid at room temperature .Scientific Research Applications
Synthesis of Thiazolo[4,5-b]pyridines
This compound is used in the synthesis of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are biologically relevant purine bioisosteres . They have been reported to possess a broad spectrum of pharmacological activities .
Antioxidant Activity
Thiazolo[4,5-b]pyridines, which can be synthesized using this compound, exhibit high antioxidant activity .
Antimicrobial Activity
Thiazolo[4,5-b]pyridines also show antimicrobial properties .
Herbicidal Activity
These compounds have been identified and developed for their herbicidal activities .
Anti-inflammatory Activity
Thiazolo[4,5-b]pyridines have anti-inflammatory properties .
Antifungal Activity
They also exhibit antifungal activities .
Antitumor Activity
Thiazolo[4,5-b]pyridines have been identified and developed for their antitumor activities .
Phosphoinositide 3-Kinase Inhibitors
A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, which can be synthesized using this compound, have been identified as potent phosphoinositide 3-kinase inhibitors .
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K pathway . This results in the suppression of downstream signaling pathways that are critical for cell survival and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, the compound prevents the activation of AKT, a serine/threonine-specific protein kinase. This, in turn, inhibits mTOR, a key regulator of cell growth and proliferation .
Pharmacokinetics
The compound’s potent inhibitory activity against pi3k suggests that it may have good bioavailability
Result of Action
The inhibition of the PI3K/AKT/mTOR pathway by this compound can lead to the suppression of cell growth and proliferation . This makes it a potential candidate for the treatment of diseases characterized by overactive PI3K signaling, such as certain types of cancer .
Future Directions
properties
IUPAC Name |
4-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-14-8-6-12(7-9-14)17(24)22-15-4-1-3-13(11-15)18-23-16-5-2-10-21-19(16)25-18/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRVHQWTVPFTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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